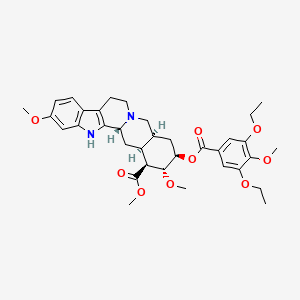

Bishomoreserpine

Description

Properties

CAS No. |

5700-94-7 |

|---|---|

Molecular Formula |

C35H44N2O9 |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17-(3,5-diethoxy-4-methoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C35H44N2O9/c1-7-44-27-13-19(14-28(45-8-2)32(27)41-4)34(38)46-29-15-20-18-37-12-11-23-22-10-9-21(40-3)16-25(22)36-31(23)26(37)17-24(20)30(33(29)42-5)35(39)43-6/h9-10,13-14,16,20,24,26,29-30,33,36H,7-8,11-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,30+,33+/m1/s1 |

InChI Key |

OAHKGCZRPCQUJS-NRDBUMKBSA-N |

Isomeric SMILES |

CCOC1=CC(=CC(=C1OC)OCC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bishomoreserpine; Reserpic acid; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bis-indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-indole alkaloids represent a large and structurally diverse class of natural products characterized by the presence of two indole moieties. These complex molecules are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates.[1][2][3] Many bis-indole alkaloids exhibit potent and diverse biological activities, making them attractive targets for drug discovery and development.[1][3] Prominent examples include the anticancer agents vinblastine and vincristine, derived from Catharanthus roseus, and other compounds with cytotoxic, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the methodologies employed in the discovery and isolation of bis-indole alkaloids, with a focus on experimental protocols, data presentation, and the logical workflows involved in this area of research. While the specific compound "bishomoreserpine" is not found in the current scientific literature, this guide will utilize examples from the broader class of bis-indole alkaloids, including those related to the well-known indole alkaloid reserpine, to illustrate the principles and techniques involved.

Discovery and Sourcing

The discovery of novel bis-indole alkaloids typically begins with the screening of natural sources known to produce indole alkaloids, such as plants from the Apocynaceae family (e.g., Alstonia and Rauwolfia species). Bioassay-guided fractionation is a common strategy, where crude extracts are tested for specific biological activities (e.g., cytotoxicity, antimicrobial activity), and the active fractions are progressively purified to isolate the responsible compounds.

Table 1: Representative Sources of Bis-indole Alkaloids

| Organism Source | Alkaloid Class/Example | Biological Activity |

| Alstonia macrophylla | Alstomacroline (macroline-ajmaline type) | Cytotoxic |

| Peschiera van heurkii | Conodurine, Gabunine | Antileishmanial, Antibacterial |

| Marine Sponge (Spongosorites sp.) | Topsentins | Antifungal, Cytotoxic |

| Pseudomonas aeruginosa | Tris(1H-indol-3-yl)methylium | Antibacterial |

| Rauwolfia serpentina | (Source of monomeric reserpine) | Antihypertensive |

Experimental Protocols: Isolation and Purification

The isolation of bis-indole alkaloids from their natural sources is a multi-step process that involves extraction, fractionation, and chromatography. The following is a generalized protocol that can be adapted based on the specific characteristics of the target compounds and the source material.

2.1. Extraction

-

Preparation of Plant Material: The plant material (e.g., leaves, stem bark, roots) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is typically macerated or percolated with an organic solvent such as methanol or ethanol. For the isolation of alkaloids, an acid-base extraction is often employed. The powdered material is first treated with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the nitrogenous alkaloids, rendering them water-soluble.

-

Acid-Base Partitioning: The aqueous acidic extract is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., ammonia solution) to deprotonate the alkaloids, making them soluble in nonpolar organic solvents. Subsequent extraction with a solvent like chloroform or ethyl acetate yields a crude alkaloid mixture.

2.2. Fractionation and Chromatography

The crude alkaloid extract is a complex mixture that requires further separation.

-

Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase such as silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to separate the alkaloids into fractions based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using HPLC. Both normal-phase and reversed-phase HPLC can be employed. A photodiode array (PDA) detector is often used to monitor the elution and obtain UV spectra of the separated compounds, which can be characteristic for indole alkaloids.

Table 2: Example Chromatographic Conditions for Bis-indole Alkaloid Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection |

| Column Chromatography | Silica Gel (70-230 mesh) | Gradient of Chloroform/Methanol | TLC with Dragendorff's reagent |

| Preparative HPLC | C18 (Reversed-Phase) | Gradient of Acetonitrile/Water with 0.1% TFA | UV at 254 nm and 280 nm |

Workflow for Bis-indole Alkaloid Isolation

References

- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis and tris indole alkaloids from marine organisms: new leads for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]

An In-depth Technical Guide to the Investigation of the Bishomoreserpine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bishomoreserpine, a close structural analog of the well-known antihypertensive and antipsychotic drug reserpine, holds significant interest for its potential pharmacological activities. While the biosynthetic pathway of reserpine has been largely elucidated, the specific enzymatic steps leading to this compound remain uncharacterized. This technical guide provides a comprehensive framework for the investigation of the putative this compound biosynthetic pathway. By leveraging the extensive knowledge of reserpine biosynthesis, we propose a hypothetical pathway and detail the experimental methodologies required for its validation. This document is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this important natural product, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to share the majority of its enzymatic steps with the established reserpine pathway, diverging only in the final stages of modification of the acyl moiety. Reserpine is the methyl ester of reserpic acid, acylated at the 18-hydroxyl group with 3,4,5-trimethoxybenzoic acid. Structurally, this compound is 18-O-(3,5-dimethoxy-4-hydroxybenzoyl)reserpic acid methyl ester, indicating a demethylation of the 4-methoxy group of the trimethoxybenzoyl moiety.

The proposed pathway begins with the universal monoterpenoid indole alkaloid precursor, strictosidine, which is converted to reserpic acid methyl ester through a series of enzymatic reactions recently identified in Rauvolfia verticillata. The final step in the formation of this compound is the acylation of reserpic acid methyl ester with a modified acyl donor. We propose two plausible routes for the formation of the 3,5-dimethoxy-4-hydroxybenzoyl group:

-

Route A: Pre-acylation demethylation. In this route, a putative O-demethylase acts on 3,4,5-trimethoxybenzoic acid (or its activated CoA thioester) to produce 3,5-dimethoxy-4-hydroxybenzoic acid (or its CoA thioester). This modified acyl donor is then transferred to the 18-hydroxyl group of reserpic acid methyl ester by an acyltransferase.

-

Route B: Post-acylation demethylation. In this alternative route, the fully formed reserpine molecule is demethylated at the 4-position of the trimethoxybenzoyl moiety by a specific O-demethylase to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway, highlighting the divergence from the reserpine pathway.

Putative this compound biosynthetic pathway.

Quantitative Data for Pathway Elucidation

The validation of the proposed pathway requires rigorous quantitative analysis of enzyme activity and metabolite concentrations. The following table outlines the key quantitative data that should be collected. This table is presented as a template for research, as specific data for the this compound pathway is not yet available.

| Parameter | Description | Example from Reserpine/Related Pathways | Significance |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the putative O-demethylase and acyltransferase. | For a related O-demethylase: Km for thebaine = 25 µM. | Determines substrate affinity and catalytic efficiency of the key enzymes. |

| Metabolite Concentrations | Absolute or relative quantification of this compound, reserpine, and their precursors in different tissues of the source organism (e.g., Rauvolfia species). | Reserpine concentration in R. serpentina roots: 0.5-2.5 mg/g dry weight. | Establishes the metabolic flux and identifies tissues with high biosynthetic activity. |

| Gene Expression Levels | Relative or absolute quantification of transcripts for candidate O-demethylase and acyltransferase genes in different tissues. | Transcript levels of reserpine pathway genes are often highest in the roots. | Correlates gene expression with metabolite accumulation to identify candidate genes. |

| Inhibitor Constants (Ki) | Inhibition constants for specific inhibitors of candidate enzymes (e.g., cytochrome P450 inhibitors). | Quercetin as an inhibitor of an O-demethylase with a Ki of 10 µM. | Helps to characterize the enzyme class and active site. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway.

Identification of a Candidate O-Demethylase Gene

The identification of the gene encoding the putative O-demethylase is a critical first step. A combination of transcriptomics and bioinformatics is a powerful approach.

Bishomoreserpine: A Hypothetical Mechanism of Action as a Dual Modulator of Neurotransmitter Transport and Cardiac Ion Channels

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bishomoreserpine, a lesser-known indole alkaloid, is hypothesized to exhibit a dual mechanism of action stemming from its structural relationship to two well-characterized alkaloids from Rauwolfia serpentina: reserpine and ajmaline. This document posits that this compound likely functions as both an inhibitor of the vesicular monoamine transporter 2 (VMAT2), leading to depletion of neurotransmitters, and as a blocker of voltage-gated sodium channels in cardiac tissue. This hypothesis is built upon the established pharmacological profiles of its structural analogues. This whitepaper will provide an in-depth exploration of this hypothesized mechanism, supported by quantitative data from studies on reserpine and ajmaline, detailed experimental protocols for validation, and visualizations of the implicated signaling pathways.

Introduction

The indole alkaloids isolated from the Rauwolfia species have a rich history in pharmacology, yielding compounds with significant therapeutic effects on the central nervous and cardiovascular systems.[1][2] While reserpine and ajmaline are extensively studied, other related compounds like the hypothetical this compound remain largely uncharacterized. Based on a common indole alkaloid core structure, it is plausible that this compound shares functional properties with its better-known counterparts.

This guide hypothesizes a dual-action mechanism for this compound:

-

A Reserpine-like effect: Irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in the central and peripheral nervous systems.[3][4]

-

An Ajmaline-like effect: Blockade of voltage-gated sodium channels, particularly in cardiomyocytes, altering cardiac action potentials and exhibiting antiarrhythmic properties.[1]

This document will deconstruct these two potential mechanisms, providing the foundational data and experimental frameworks necessary to investigate this hypothesis.

Hypothesized Mechanism 1: VMAT2 Inhibition and Neurotransmitter Depletion

The primary mechanism of action of reserpine is the irreversible blockade of VMAT2. This transporter is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, reserpine causes these neurotransmitters to remain in the cytoplasm where they are degraded by monoamine oxidase (MAO). This leads to a profound and long-lasting depletion of monoamine stores, which underlies its antihypertensive and antipsychotic effects.

We hypothesize that this compound will exhibit similar VMAT2 inhibitory activity.

Quantitative Data from Reserpine Studies

The following table summarizes key quantitative data from in vitro and in vivo studies on reserpine, which can serve as a benchmark for evaluating the potential VMAT2 inhibitory activity of this compound.

| Parameter | Value | Species/System | Description | Reference |

| VMAT2 Inhibition IC50 | 25.2 nM | HEK-293 cells expressing human VMAT2 | Concentration of reserpine required to inhibit 50% of [3H]dopamine uptake. | |

| [3H]-DTBZ Binding Ki | 173 ± 1 nM | VMAT2 Chimera | Inhibitory constant for reserpine competing with [3H]-dihydrotetrabenazine binding. | |

| Extracellular Dopamine Levels | Reduced to 4% of basal values | Intact Rats | Effect of reserpine (5 mg/kg s.c.) on extracellular dopamine in the brain. | |

| Serotonin Transporter mRNA | Significant decrease at 3 and 7 days | Rat Midbrain | Effect of reserpine (10 mg/kg, i.p.) on 5-HTT mRNA levels. |

Signaling Pathway: VMAT2 Inhibition

The diagram below illustrates the proposed mechanism of this compound at the presynaptic terminal, mirroring the action of reserpine.

Caption: Hypothesized inhibition of VMAT2 by this compound in the presynaptic neuron.

Experimental Protocols for VMAT2 Inhibition Assays

To test the hypothesis that this compound inhibits VMAT2, the following experimental protocols can be employed.

2.3.1. Vesicular Monoamine Uptake Assay

-

Objective: To quantify the inhibitory effect of this compound on VMAT2-mediated uptake of a radiolabeled substrate.

-

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK-293) expressing human VMAT2.

-

Cell Permeabilization: Treat cells with a detergent like digitonin to permeabilize the plasma membrane, allowing direct access to intracellular vesicles.

-

Assay: Incubate the permeabilized cells with a constant concentration of a radiolabeled VMAT2 substrate, such as [3H]dopamine or [3H]serotonin, across a range of this compound concentrations.

-

Inhibitors: Use known VMAT2 inhibitors like reserpine (competitive) and tetrabenazine (non-competitive) as positive controls.

-

Detection: After incubation, wash the cells to remove unbound radiolabel, lyse the cells, and measure the internalized radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

2.3.2. [3H]-Dihydrotetrabenazine (DTBZ) Binding Assay

-

Objective: To determine if this compound binds to VMAT2 and to quantify its binding affinity.

-

Methodology:

-

Preparation of Vesicles: Isolate synaptic vesicles from rodent brain tissue (e.g., striatum) or use membranes from cells overexpressing VMAT2.

-

Binding Reaction: Incubate the vesicle preparation with a fixed concentration of [3H]-DTBZ, a high-affinity VMAT2 ligand, in the presence of varying concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in a parallel set of experiments using a high concentration of unlabeled tetrabenazine.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the competition binding data to calculate the inhibitory constant (Ki) for this compound.

-

Hypothesized Mechanism 2: Cardiac Sodium Channel Blockade

Ajmaline is a class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade reduces the influx of sodium during phase 0 of the cardiac action potential, which slows the conduction velocity and prolongs the effective refractory period. Ajmaline also exhibits some effects on potassium and calcium channels. Given its structural similarity, it is hypothesized that this compound may also possess sodium channel blocking activity.

Quantitative Data from Ajmaline Studies

The following table presents quantitative data from clinical and electrophysiological studies of ajmaline, which can be used as a reference for investigating the potential cardiac effects of this compound.

| Parameter | Change | Condition/Population | Description | Reference |

| QRS Duration | Increase of 25.66 ± 11.98 ms | Healthy Subjects | Effect of ajmaline infusion on the duration of the QRS complex on ECG. | |

| PR Interval | Increase of 43.36 ± 17.27 ms | Healthy Subjects | Effect of ajmaline infusion on the PR interval on ECG. | |

| RVOT Activation Time (AT) | Increase from 65.8 ms to 105.9 ms | Brugada Syndrome Patients | Change in right ventricular outflow tract activation time after ajmaline administration. | |

| RVOT Recovery Time (RT) | Increase from 365.7 ms to 403.4 ms | Brugada Syndrome Patients | Change in right ventricular outflow tract recovery time after ajmaline administration. | |

| Conduction Delay (RVOT) | Increase of 5.4 ± 2.8 ms | Brugada Syndrome Patients | Ajmaline-induced increase in conduction delay in the right ventricular outflow tract. |

Signaling Pathway: Cardiac Action Potential Modulation

The diagram below illustrates the hypothesized effect of this compound on the cardiac action potential by blocking sodium channels.

Caption: Hypothesized blockade of cardiac sodium channels by this compound.

Experimental Protocols for Sodium Channel Blockade Assays

To validate the hypothesis that this compound blocks cardiac sodium channels, the following experimental approaches are recommended.

3.3.1. Fluorescence-Based Membrane Potential Assay

-

Objective: A high-throughput method to screen for sodium channel blocking activity.

-

Methodology:

-

Cell Line: Use a cell line (e.g., HEK-293) stably expressing the human cardiac sodium channel, Nav1.5.

-

Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).

-

Compound Application: Add varying concentrations of this compound to the cells.

-

Channel Activation: Induce channel opening and membrane depolarization using a sodium channel activator like veratridine.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. A reduction in the veratridine-induced fluorescence signal indicates a blockade of sodium channels.

-

Data Analysis: Calculate the IC50 of this compound from the concentration-response curve.

-

3.3.2. Automated Patch-Clamp Electrophysiology

-

Objective: To provide a detailed characterization of the interaction between this compound and sodium channels.

-

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of a cell line expressing Nav1.5.

-

Automated System: Use an automated patch-clamp system (e.g., QPatch, IonWorks) for high-throughput electrophysiological recordings.

-

Voltage Protocols: Apply specific voltage protocols to assess different aspects of channel function, including:

-

Tonic Block: Measure the reduction in peak sodium current in the presence of this compound.

-

Use-Dependent Block: Apply a train of depolarizing pulses to determine if the block is dependent on the channel's conformational state (resting, open, or inactivated).

-

Voltage-Dependence of Inactivation: Assess if this compound alters the voltage at which channels enter the inactivated state.

-

-

Data Analysis: Analyze the current traces to quantify the potency and kinetics of the channel block by this compound.

-

Synthesis and Future Directions

The structural similarities between this compound and the well-known indole alkaloids reserpine and ajmaline form a strong basis for the hypothesis of a dual mechanism of action. It is plausible that this compound acts as both a VMAT2 inhibitor, affecting neurotransmitter storage and release, and as a cardiac sodium channel blocker, modulating cardiac excitability.

The experimental protocols detailed in this document provide a clear roadmap for testing this hypothesis. Initial screening using high-throughput fluorescence-based assays can provide preliminary evidence, which can then be confirmed and further characterized using more detailed methods like radioligand binding assays and patch-clamp electrophysiology.

Should this dual-action hypothesis be confirmed, this compound could represent a novel pharmacological scaffold with a unique profile. The balance between its effects on the central nervous system and the cardiovascular system would be of significant interest for drug development, potentially leading to new therapeutic agents with applications in neuropsychiatry, hypertension, or arrhythmology. Further investigation is warranted to elucidate the precise molecular interactions and functional consequences of this compound's actions.

References

Preliminary Bioactivity Screening of Bishomoreserpine: A Technical Guide

Disclaimer: Publicly available bioactivity data for bishomoreserpine is extremely limited. This guide provides a comprehensive framework for its preliminary bioactivity screening based on the well-characterized activities of its close analogue, reserpine. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of reserpine and are intended to serve as a robust starting point for the investigation of this compound.

Introduction

This compound is an analogue of reserpine, a naturally occurring indole alkaloid renowned for its antihypertensive and historical antipsychotic properties. Given its structural similarity to reserpine, it is hypothesized that this compound may exhibit a comparable pharmacological profile. The primary mechanism of action for reserpine is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from nerve terminals.[1][2] This guide outlines a proposed preliminary bioactivity screening cascade for this compound, encompassing in vitro and in vivo assays to assess its potential as a VMAT2 inhibitor, its cytotoxic effects, and its physiological impact on blood pressure and behavior.

Quantitative Bioactivity Data of Reserpine (Analogue)

The following tables summarize key quantitative bioactivity data for reserpine, which can be used as a benchmark for evaluating the potency of this compound.

Table 1: VMAT2 Inhibition by Reserpine

| Radioligand | Preparation | Ki (nM) |

| [3H]Tetrabenazine | Not Specified | 12 |

| [3H]Dihydrotetrabenazine | Not Specified | 173 ± 1 |

Table 2: In Vitro Cytotoxicity of Reserpine

| Cell Line | Assay | IC50 (µM) |

| JB6 P+ | Not Specified | 43.9 |

| HepG2-C8 | Not Specified | 54.9 |

| MSH2-proficient cells | Not Specified | 61 |

| MSH2-deficient cells | Not Specified | 93 |

| KB-ChR-8-5 (drug-resistant) | MTT Assay | ~80 (maximum cell mortality) |

Table 3: In Vivo Effects of Reserpine

| Animal Model | Effect | Dosage |

| Rat | Antihypertensive | 0.5 - 15 µg/kg (dose-dependent reduction in blood pressure) |

| Mouse | Orofacial movements (Tardive Dyskinesia model) | 1.0 mg/kg (repeated administration) |

| Mouse | Depressive-like behavior (Forced Swim Test) | 0.5 mg/kg (once daily for 14 days) |

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

VMAT2 Inhibition Assay: [3H]Dihydrotetrabenazine (DTBZ) Binding

This protocol determines the binding affinity of a test compound to VMAT2 by measuring its ability to compete with the high-affinity radioligand, [3H]dihydrotetrabenazine ([3H]DTBZ).

Materials and Reagents:

-

Rat striatal tissue homogenate (source of VMAT2)

-

[3H]Dihydrotetrabenazine ([3H]DTBZ)

-

This compound (or other test compounds)

-

Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4)

-

Tetrabenazine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Tissue Preparation: Prepare synaptic vesicles from rat striatum.

-

Reaction Setup: In microcentrifuge tubes, combine the striatal synaptic vesicles, a fixed concentration of [3H]DTBZ (e.g., 20 nM), and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Non-specific Binding Control: In a separate set of tubes, include a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to determine non-specific binding.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]DTBZ binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials and Reagents:

-

Target cell lines (e.g., cancer cell lines, normal cell lines)

-

96-well microplates

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity testing) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

In Vivo Antihypertensive Activity: Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the hypotensive effects of a test compound.

Materials and Reagents:

-

Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps)

-

Carotid artery cannula (e.g., PE-50 tubing)

-

Heparinized saline

-

Pressure transducer

-

Data acquisition system

-

This compound (or other test compounds)

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

-

Surgical Preparation: Make a midline incision in the neck to expose the trachea and the left common carotid artery.

-

Tracheostomy (Optional but recommended): Perform a tracheostomy to ensure a clear airway throughout the experiment.

-

Carotid Artery Cannulation: Carefully isolate the left common carotid artery. Ligate the distal end of the artery and place a loose ligature proximally. Make a small incision in the artery and insert the heparin-filled cannula towards the aorta. Secure the cannula in place with the proximal ligature.

-

Connection to Transducer: Connect the cannula to a pressure transducer, which is linked to a data acquisition system for continuous blood pressure recording.

-

Stabilization: Allow the animal's blood pressure to stabilize for a period of time (e.g., 20-30 minutes) before administering any compounds.

-

Compound Administration: Administer this compound (e.g., intravenously or intraperitoneally) at various doses.

-

Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure.

-

Data Analysis: Analyze the changes in blood pressure from the baseline following the administration of this compound. Determine the dose-response relationship and the effective dose (ED50) if applicable.

Behavioral Screening: Forced Swim Test (FST) in Mice

The FST is a common behavioral test used to screen for potential antidepressant activity.

Materials and Reagents:

-

Mice (e.g., C57BL/6 or Swiss Webster)

-

Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)

-

Water (23-25°C)

-

Video recording equipment

-

This compound (or other test compounds)

Procedure:

-

Apparatus Setup: Fill the cylindrical tank with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.

-

Compound Administration: Administer this compound or a vehicle control to the mice at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session: Gently place each mouse individually into the water tank. The test duration is typically 6 minutes.

-

Behavioral Recording: Record the entire 6-minute session using a video camera for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment groups, should score the behavior of the mice, typically during the last 4 minutes of the test. The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of a potential antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity screening of this compound.

Caption: VMAT2 Inhibition by this compound.

Caption: Proposed Bioactivity Screening Workflow.

Caption: Reserpine's Effect on STAT3/NF-κB Pathways.

References

An In-depth Technical Guide on Bishomoreserpine: A Literature Review and Patent Landscape

Introduction

Bishomoreserpine is identified as an analog of reserpine, a well-known indole alkaloid.[1] While the specific structural modifications that differentiate this compound from reserpine are not detailed in accessible literature, its classification as an analog suggests a shared core structure and likely, a similar mechanism of action. This guide aims to provide a comprehensive overview of the existing, albeit limited, knowledge on this compound for researchers, scientists, and drug development professionals.

Core Compound Information

Quantitative and identifying data for this compound has been aggregated from chemical supplier databases.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 5700-94-7 | [1] |

| Molecular Formula | C35H44N2O9 | [1] |

| Molecular Weight | 636.74 g/mol | [1] |

| Description | Reserpine analogue with a pronounced inhibiting effect. |

Putative Pharmacology and Mechanism of Action

Given that this compound is a reserpine analog, its pharmacological activity is presumed to be similar to that of reserpine. Reserpine and its analogs are known to act as irreversible inhibitors of the vesicular monoamine transporters (VMAT1 and VMAT2). This inhibition leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals. The antihypertensive and antipsychotic effects of reserpine are attributed to this depletion of biogenic amines. It is therefore highly probable that this compound exerts its "pronounced inhibiting effect" through the same mechanism.

The general mechanism of action for reserpine-like compounds is the blockade of VMAT, which prevents the uptake of monoamine neurotransmitters into synaptic vesicles. This leaves the neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, leading to a reduction in their storage and subsequent release.

Experimental Protocols

Due to the inaccessibility of the primary literature, detailed experimental protocols for the synthesis, purification, and pharmacological testing of this compound cannot be provided. However, based on general knowledge of reserpine analog synthesis, a hypothetical workflow can be outlined.

Existing Patents

A comprehensive search of patent databases using the terms "this compound" and its CAS number (5700-94-7) did not yield any specific patents for this compound. This suggests that this compound may not have been the subject of significant commercial drug development or that any early patents have since expired and are not easily retrievable in modern databases. The patent landscape for reserpine and its derivatives is broader, but without a precise understanding of this compound's structure, it is difficult to identify directly relevant intellectual property.

Conclusion and Future Directions

This compound remains an obscure reserpine analog with very limited publicly available information. The primary source of data, a 1962 publication, is not widely accessible, hindering a thorough understanding of its synthesis, pharmacology, and potential therapeutic applications. The information that is available suggests it shares the VMAT-inhibiting properties of reserpine.

For further research and development, the following steps are crucial:

-

Acquisition of Primary Literature: Obtaining the full text of the 1962 article by Trcka et al. is paramount to uncovering the foundational data on this compound.

-

Chemical Re-synthesis and Verification: As the compound is commercially available for research purposes, its structure and purity should be independently verified.

-

Modern Pharmacological Profiling: A comprehensive evaluation of this compound's activity at VMAT1 and VMAT2, as well as its off-target effects, should be conducted using modern assay technologies.

-

Pharmacokinetic and Toxicological Assessment: In vivo studies to determine the pharmacokinetic profile and potential toxicity of this compound would be necessary to assess its drug development potential.

Without these fundamental studies, this compound will likely remain a chemical curiosity rather than a viable therapeutic candidate.

References

A Technical Guide to Molecular Docking and In Silico Studies for Drug Discovery

Introduction

In the realm of modern drug discovery and development, computational methods play a pivotal role in accelerating the identification and optimization of potential therapeutic agents. Among these, molecular docking and in silico studies have emerged as indispensable tools for researchers and scientists. These techniques allow for the prediction and analysis of the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, at the atomic level. By simulating these interactions, researchers can gain insights into the binding affinity, mode of action, and potential efficacy of a compound before it is synthesized and tested in a laboratory, thereby saving significant time and resources.[1][2] This guide provides an in-depth overview of the core principles, methodologies, and applications of molecular docking and in silico studies, tailored for professionals in drug development. While specific data on "bishomoreserpine" is not available in the current literature, the principles and protocols outlined herein are universally applicable.

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. Key metrics used to evaluate the results of a docking study include:

-

Binding Energy (or Docking Score): This value, typically expressed in kcal/mol, represents the free energy of binding of the ligand to the protein. A more negative binding energy indicates a more favorable and stable interaction.[3][4]

-

Inhibition Constant (Ki): This is a measure of the concentration of a ligand required to inhibit the activity of the target protein by 50%. It is related to the binding energy and provides a more direct measure of a ligand's potential potency.

-

Root Mean Square Deviation (RMSD): RMSD is used to measure the average distance between the atoms of a docked ligand conformation and a reference conformation (e.g., a known crystal structure). A lower RMSD value generally indicates a more accurate prediction of the binding pose.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical workflow for a molecular docking study.

Protein Preparation

-

Objective: To prepare the 3D structure of the target protein for docking.

-

Methodology:

-

Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB).

-

If an experimental structure is unavailable, a homology model can be generated using servers like SWISS-MODEL.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add hydrogen atoms to the protein, as they are often not resolved in experimental structures.

-

Assign partial charges to the protein atoms using a force field (e.g., CHARMm).

-

Define the binding site or active site of the protein. This can be done by identifying the location of a known ligand or by using pocket prediction algorithms.

-

Ligand Preparation

-

Objective: To generate a 3D conformation of the ligand and prepare it for docking.

-

Methodology:

-

Obtain the 2D structure of the ligand.

-

Convert the 2D structure to a 3D structure using software like ChemDraw or Marvin Sketch.

-

Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

-

Assign partial charges to the ligand atoms.

-

Molecular Docking Simulation

-

Objective: To predict the binding pose and affinity of the ligand to the protein.

-

Methodology:

-

Use a docking program such as AutoDock Vina, Cdocker, or Schrödinger suite.

-

Define the grid box, which is a designated area around the binding site where the docking algorithm will search for favorable binding poses.

-

Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and calculate the corresponding binding energies.

-

Analysis of Results

-

Objective: To analyze the docking results and identify the most likely binding mode.

-

Methodology:

-

Rank the docking poses based on their binding energies.

-

Visually inspect the top-ranked poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

-

Calculate the RMSD between the docked poses and any known reference structures.

-

Select the best pose based on a combination of binding energy, interaction analysis, and RMSD.

-

Data Presentation: Summarizing Docking Results

Quantitative data from molecular docking studies are best presented in a tabular format for easy comparison.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | RMSD (Å) | Interacting Residues |

| Ligand A | -9.8 | 0.5 | 1.2 | TYR123, SER234, LEU345 |

| Ligand B | -8.5 | 2.3 | 1.8 | TYR123, ASN235 |

| Ligand C | -10.2 | 0.2 | 0.9 | TYR123, SER234, LEU345, LYS346 |

Caption: Hypothetical molecular docking results for three ligands against a target protein.

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding the complex processes in in silico studies.

Caption: A generalized workflow for a molecular docking experiment.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

Molecular docking and in silico studies are powerful components of the modern drug discovery pipeline. They provide a rational basis for the design of new drugs and help to prioritize compounds for further experimental testing. While these computational methods have their limitations and their predictions must be validated experimentally, they have proven to be invaluable for accelerating the pace of drug discovery and reducing the associated costs. The continued development of more accurate and efficient algorithms, coupled with the increasing availability of high-quality structural data, promises to further enhance the impact of these techniques in the future.

References

Bishomoreserpine: A Technical Guide on a Reserpine Analogue

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and signaling pathways of bishomoreserpine is limited. This guide summarizes the available data for this compound and provides a comparative overview of its well-characterized analogue, reserpine, to offer a relevant context. The data presented for reserpine should not be directly attributed to this compound.

Introduction

This compound (CAS No: 5700-94-7) is an analogue of reserpine, a naturally occurring indole alkaloid.[1] Like reserpine, it is recognized for its pronounced inhibiting biological effects.[1] This technical guide provides a summary of the known physical and chemical properties of this compound and offers a detailed comparative analysis with reserpine to facilitate further research and drug development efforts.

Physicochemical Properties

This compound

| Property | Value | Source |

| CAS Number | 5700-94-7 | [1] |

| Chemical Formula | C₃₅H₄₄N₂O₉ | [1] |

| Molecular Weight | 636.74 g/mol | [1] |

| IUPAC Name | methyl (1S,2R,3R,4aS,13bR,14aS)-3-((3,5-diethoxy-4-methoxybenzoyl)oxy)-2,11-dimethoxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). |

Reserpine (Comparative Data)

For comparative purposes, the well-documented properties of reserpine are provided below.

| Property | Value | Source |

| CAS Number | 50-55-5 | PubChem |

| Chemical Formula | C₃₃H₄₀N₂O₉ | PubChem |

| Molecular Weight | 608.68 g/mol | PubChem |

| Melting Point | ~265 °C (decomposes) | ChemicalBook |

| Solubility | Practically insoluble in water; soluble in chloroform, benzene, ethyl acetate; slightly soluble in alcohol, methanol. | PubChem |

| Appearance | White to light yellow crystalline powder | PubChem |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. As a reference for researchers, typical spectral data for the analogue reserpine are outlined below.

Reserpine Spectral Data (Reference)

| Technique | Key Features |

| ¹H NMR | Complex spectrum with multiple signals in the aromatic and aliphatic regions, characteristic of the indole and yohimbine scaffold. |

| ¹³C NMR | Numerous signals corresponding to the complex carbon skeleton, including carbonyl, aromatic, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=O (ester and ketone), C-O, C-N, and aromatic C-H stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern. |

Biological Activity and Mechanism of Action

This compound is described as a reserpine analogue with a pronounced inhibiting effect. While the specific biological targets and mechanism of action for this compound have not been detailed in available literature, the activity of reserpine provides a likely framework.

Reserpine is known to be a potent and irreversible inhibitor of the vesicular monoamine transporter (VMAT). This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles in the presynaptic neuron. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve terminals, resulting in a decrease in sympathetic tone and a reduction in blood pressure.

Potential Signaling Pathway (based on Reserpine)

Recent studies on reserpine have also implicated its involvement in the transforming growth factor-beta (TGF-β) signaling pathway, particularly in the context of cancer. Reserpine has been shown to inhibit TGF-β-dependent phosphorylation of Smad2/3/4, which in turn blocks downstream oncogenic signaling pathways.

Below is a simplified representation of the inhibitory effect of reserpine on the VMAT and its potential influence on the TGF-β signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Bishomoreserpine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, step-by-step protocol for a proposed total synthesis of Bishomoreserpine, a potent analog of the antihypertensive and antipsychotic drug, reserpine. Due to the absence of a published total synthesis of this compound, this protocol is based on the landmark total synthesis of (±)-reserpine by R.B. Woodward, with modifications for the synthesis of the distinctive 3,5-diethoxy-4-methoxybenzoyl side chain of this compound. This protocol is intended for research and development purposes and should be performed by qualified chemists in a laboratory setting.

Introduction

This compound is a synthetic analog of reserpine, a natural indole alkaloid isolated from the roots of Rauwolfia serpentina. While sharing the core pentacyclic structure of reserpine, this compound is distinguished by the presence of a 3,5-diethoxy-4-methoxybenzoyl group at the C-18 position, in place of the 3,4,5-trimethoxybenzoyl group found in reserpine. This structural modification may influence its pharmacological properties, making its synthesis a subject of interest for structure-activity relationship studies and the development of new therapeutic agents.

The following protocol adapts the classical Woodward synthesis of reserpine to achieve the synthesis of this compound. The core strategy involves the stereocontrolled construction of the pentacyclic framework of reserpic acid methyl ester, followed by esterification with the bespoke 3,5-diethoxy-4-methoxybenzoyl moiety.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound mirrors that of Woodward's reserpine synthesis, with the key point of divergence being the final esterification step. The pentacyclic core, methyl reserpate, is disconnected to reveal two key building blocks: 6-methoxytryptamine and a highly functionalized cis-decalin derivative. The synthesis of this latter fragment is a testament to the power of stereocontrolled reactions and is the cornerstone of the Woodward synthesis.

Experimental Protocols

The following protocols are adapted from the detailed procedures published for the Woodward synthesis of reserpine.

Part I: Synthesis of the Key Aldehyde Intermediate

This section details the synthesis of the crucial aldehyde intermediate, which constitutes the D and E rings of this compound.

Table 1: Quantitative Data for the Synthesis of the Key Aldehyde Intermediate

| Step | Reaction | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Diels-Alder Reaction | Benzoquinone, Vinylacrylic acid | Benzene | Reflux, 16 h | Diels-Alder Adduct | ~85 |

| 2 | Reduction | Diels-Alder Adduct | Al(Oi-Pr)₃, Isopropanol | Reflux, 1 h | Diol | ~90 |

| 3 | Lactonization | Diol | Acetic anhydride, Pyridine | 100 °C, 2 h | Lactone | ~95 |

| 4 | Bromohydrin Formation | Lactone | N-Bromosuccinimide, Water | 25 °C, 1 h | Bromohydrin | ~90 |

| 5 | Epoxidation | Bromohydrin | Sodium methoxide, Methanol | 25 °C, 2 h | Epoxide | ~85 |

| 6 | Reductive Opening | Epoxide | Zinc dust, Acetic acid | 25 °C, 30 min | Unsaturated Acid | ~80 |

| 7 | Esterification | Unsaturated Acid | Diazomethane, Ether | 0 °C, 10 min | Methyl Ester | ~95 |

| 8 | Dihydroxylation | Methyl Ester | Osmium tetroxide, Barium perchlorate | Water, 25 °C, 8 h | Diol | ~70 |

| 9 | Oxidative Cleavage | Diol | Periodic acid, Water | 25 °C, 30 min | Aldehyde-Acid | ~90 |

| 10 | Esterification | Aldehyde-Acid | Diazomethane, Ether | 0 °C, 10 min | Key Aldehyde | ~95 |

Detailed Experimental Procedures:

-

Step 1: Diels-Alder Reaction A solution of benzoquinone (1.0 eq) and vinylacrylic acid (1.1 eq) in dry benzene is heated at reflux for 16 hours. The solvent is removed under reduced pressure to yield the Diels-Alder adduct, which is used in the next step without further purification.

-

Step 2-10: Elaboration to the Key Aldehyde The subsequent steps of reduction, lactonization, bromohydrin formation, epoxidation, reductive opening, esterification, dihydroxylation, oxidative cleavage, and a final esterification are carried out following the detailed procedures outlined in the original Woodward synthesis literature. Careful control of stereochemistry is crucial in these steps.

Part II: Assembly of the Pentacyclic Core and Introduction of the this compound Side Chain

This section describes the coupling of the key aldehyde with 6-methoxytryptamine and the subsequent steps to form the pentacyclic core, followed by the novel esterification to yield this compound.

Table 2: Quantitative Data for the Assembly of this compound

| Step | Reaction | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 11 | Pictet-Spengler Reaction | Key Aldehyde, 6-Methoxytryptamine | Acetic acid | 25 °C, 12 h | Tetracyclic Intermediate | ~75 |

| 12 | Cyclization | Tetracyclic Intermediate | POCl₃, Benzene | Reflux, 2 h | Iminium Ion Intermediate | - |

| 13 | Reduction | Iminium Ion Intermediate | NaBH₄, Methanol | 0 °C, 30 min | Methyl Reserpate | ~80 (over 2 steps) |

| 14 | Synthesis of the Acylating Agent | 4-Hydroxy-3,5-dimethoxybenzoic acid | Diethyl sulfate, K₂CO₃, Acetone | Reflux, 8 h | 3,5-Diethoxy-4-methoxybenzoic acid | ~90 |

| 15 | Acyl Chloride Formation | 3,5-Diethoxy-4-methoxybenzoic acid | Oxalyl chloride, DMF (cat.), DCM | 25 °C, 2 h | 3,5-Diethoxy-4-methoxybenzoyl chloride | ~95 |

| 16 | Esterification | Methyl Reserpate | 3,5-Diethoxy-4-methoxybenzoyl chloride, Pyridine, DCM | 0 °C to 25 °C, 12 h | This compound | ~85 |

Detailed Experimental Procedures:

-

Step 11-13: Formation of Methyl Reserpate The key aldehyde is condensed with 6-methoxytryptamine via a Pictet-Spengler reaction, followed by cyclization and reduction to afford methyl reserpate, the core pentacyclic structure, as described by Woodward.

-

Step 14: Synthesis of 3,5-Diethoxy-4-methoxybenzoic acid To a solution of 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq) in acetone are added potassium carbonate (3.0 eq) and diethyl sulfate (2.5 eq). The mixture is heated at reflux for 8 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is dissolved in water and acidified with HCl. The precipitated product is filtered, washed with water, and dried to yield 3,5-diethoxy-4-methoxybenzoic acid.

-

Step 15: Preparation of 3,5-Diethoxy-4-methoxybenzoyl chloride To a solution of 3,5-diethoxy-4-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acyl chloride, which is used immediately in the next step.

-

Step 16: Final Esterification to Yield this compound To a solution of methyl reserpate (1.0 eq) in a mixture of DCM and pyridine at 0 °C is added a solution of 3,5-diethoxy-4-methoxybenzoyl chloride (1.1 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Visualized Workflow

The overall workflow of the proposed total synthesis of this compound is depicted below.

Caption: Proposed total synthesis workflow for this compound.

Concluding Remarks

The provided protocol outlines a feasible and logical synthetic route to this compound, leveraging the well-established and elegant strategies of the Woodward reserpine synthesis. The key modification, the synthesis and incorporation of the 3,5-diethoxy-4-methoxybenzoyl group, is based on standard and reliable organic transformations. This protocol should serve as a valuable guide for researchers interested in the synthesis and biological evaluation of this compound and its analogs. As with any multi-step synthesis, careful execution and characterization of intermediates are paramount to success.

Application Notes and Protocols for the Extraction and Purification of Bishomoreserpine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying bishomoreserpine, a dimeric indole alkaloid found in plants of the Rauwolfia genus. The protocols detailed below are based on established techniques for the isolation of related alkaloids from Rauwolfia species and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a naturally occurring alkaloid with potential pharmacological significance. As a dimeric indole alkaloid, its structural complexity necessitates a multi-step approach for its successful isolation and purification from plant material. This document outlines the key steps, from initial solvent extraction to final chromatographic purification, to obtain high-purity this compound for research and development purposes.

Extraction of Total Alkaloids from Rauwolfia Species

The initial step involves the extraction of a crude alkaloid mixture from the plant material, typically the roots of Rauwolfia species, where alkaloid concentration is highest.

Protocol: Solvent Extraction of Total Alkaloids

-

Plant Material Preparation:

-

Air-dry the roots of the selected Rauwolfia species in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a coarse powder to increase the surface area for efficient solvent penetration.

-

-

Solvent Extraction:

-

Macerate the powdered root material in methanol or chloroform at room temperature for 48-72 hours with occasional shaking. Chloroform has been noted as a particularly efficient solvent for extracting Rauwolfia alkaloids.[1]

-

Alternatively, use a Soxhlet apparatus for continuous extraction, which can reduce the extraction time and solvent volume.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Table 1: Comparison of Solvents for Alkaloid Extraction from Rauwolfia Species

| Solvent | Efficiency | Notes |

| Methanol | Good | Extracts a broad range of polar and non-polar compounds. |

| Chloroform | High | Demonstrated high efficiency for the extraction of indole alkaloids from Rauwolfia.[1] |

| Ethanol | Moderate | Can be used as an alternative to methanol. |

Purification of this compound

The crude extract contains a complex mixture of alkaloids and other secondary metabolites. A combination of chromatographic techniques is typically employed to isolate and purify this compound.

Preliminary Purification by Acid-Base Partitioning

This step aims to separate the basic alkaloids from neutral and acidic compounds present in the crude extract.

Protocol: Acid-Base Partitioning

-

Dissolve the crude extract in a 5% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid).

-

Extract the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10.

-

Extract the now basic aqueous solution with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the total alkaloid fraction.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Column Chromatography for Fractionation

Column chromatography is a crucial step for separating the complex mixture of alkaloids based on their polarity.

Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, chloroform, and finally methanol). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended. Reversed-phase HPLC is commonly used for the separation of alkaloids.

Protocol: Preparative Reversed-Phase HPLC

-

Column: Use a preparative C18 column.

-

Mobile Phase: A gradient system of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve the best separation of this compound from closely related dimeric alkaloids.

-

Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Injection and Elution: Inject the sample onto the column and run the gradient program.

-

Fraction Collection: Collect the peaks corresponding to this compound using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.

Table 2: Typical Parameters for HPLC Purification of Rauwolfia Alkaloids

| Parameter | Specification |

| Column | Preparative C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from 10% B to 90% B over 40 minutes |

| Flow Rate | 2-5 mL/min |

| Detection | UV at 254 nm or 280 nm |

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Logical Relationship of Purification Steps

The purification process follows a logical progression from coarse to fine separation.

Concluding Remarks

The protocols provided herein offer a robust framework for the extraction and purification of this compound. Researchers should note that the optimal conditions for each step, particularly the chromatographic separations, may require empirical optimization based on the specific Rauwolfia species and the instrumentation available. Careful monitoring of each purification step through analytical techniques like TLC and analytical HPLC is crucial for achieving high purity of the final product. As of the current literature, specific signaling pathways for this compound have not been elucidated; however, research on related reserpine analogues suggests potential interactions with neurotransmitter transport and storage systems. Further pharmacological studies are warranted to explore the biological activities and mechanisms of action of this complex natural product.

References

Application Notes and Protocols for Indole Alkaloids: A Case Study with a Hypothetical Compound, Bishomoreserpine

Disclaimer: As of November 2025, a thorough literature search has yielded no specific scientific data, including dosage, administration routes, or signaling pathways, for a compound named "bishomoreserpine." This suggests that "this compound" may be a novel, rare, or potentially misidentified compound. The following application notes and protocols are therefore provided as a hypothetical framework based on established data for structurally related and well-studied indole alkaloids, such as reserpine and its analogs. These protocols are intended for informational purposes only and must be adapted and rigorously validated for any new chemical entity.

Introduction to this compound (Hypothetical)

This compound is postulated to be a dimeric derivative of reserpine, a well-known indole alkaloid. Reserpine and its analogs are known to exert potent effects on the central and peripheral nervous systems, primarily through the depletion of monoamines from nerve terminals. It is hypothesized that this compound may exhibit similar or potentially novel pharmacological activities. These notes provide a foundational guide for researchers and drug development professionals to design and conduct initial preclinical studies.

Dosage and Administration of Related Indole Alkaloids

To establish a starting point for preclinical studies of this compound, it is instructive to review the dosage and administration routes of reserpine and other relevant analogs.

Table 1: Summary of Preclinical and Clinical Dosages for Reserpine and Analogs

| Compound | Species | Application | Dosage Range | Administration Route | Reference(s) |

| Reserpine | Human | Hypertension | 0.1 - 0.25 mg/day | Oral | [1][2] |

| Reserpine | Human | Schizophrenia | 0.1 - 1 mg/day | Oral | [1] |

| Reserpine | Rat | Biogenic Amine Depletion | 5 mg/kg | Intraperitoneal | [3] |

| Reserpine Methonitrate | Rat | Blood Pressure Reduction | 10 - 50 µg/kg | Intravenous | [3] |

| Ajmaline | Human | Cardiac Arrhythmia | 1 mg/kg | Intravenous | |

| Yohimbine | Human | Erectile Dysfunction | 5 - 10 mg, three times a day | Oral | |

| Yohimbine | Human | Fat Burning | 0.2 mg/kg bodyweight | Oral |

Hypothetical Experimental Protocols for this compound

The following protocols are exemplary and should be adapted based on the specific physicochemical properties of this compound and the research objectives.

Protocol for In Vivo Dose-Ranging Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for this compound in a rodent model (e.g., mice or rats).

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, DMSO, or a suitable solubilizing agent)

-

Syringes and needles for the chosen administration route

-

Rodent subjects (specify strain, age, and sex)

-

Animal balance

-

Observational checklist for clinical signs

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen vehicle. Subsequently, prepare serial dilutions to achieve the desired dose levels. The concentration should be calculated to administer a consistent volume (e.g., 10 mL/kg for intraperitoneal injection in mice).

-

Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

-

Group Assignment: Randomly assign animals to dose groups (e.g., vehicle control, and 3-5 escalating dose levels of this compound). A minimum of 5 animals per group is recommended.

-

Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal, or intravenous injection).

-

Observation: Continuously monitor the animals for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, including changes in behavior, posture, activity, and any adverse reactions.

-

Data Collection: Record body weights daily. Note the incidence and time of any mortality.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol for In Vitro Assay of VMAT2 Inhibition

Objective: To assess the inhibitory activity of this compound on the vesicular monoamine transporter 2 (VMAT2), a known target of reserpine.

Materials:

-

Vesicles isolated from cells expressing VMAT2

-

Radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin)

-

This compound

-

Reserpine (as a positive control)

-

Scintillation counter and vials

-

Assay buffer

Procedure:

-

Preparation of Reagents: Prepare a series of concentrations of this compound and reserpine in the assay buffer.

-

Assay Reaction: In a microplate, combine the VMAT2-expressing vesicles, radiolabeled monoamine, and either this compound, reserpine, or vehicle.

-

Incubation: Incubate the mixture at 37°C for a predetermined time to allow for monoamine uptake into the vesicles.

-

Termination of Reaction: Stop the uptake reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of monoamine uptake for each concentration of this compound and reserpine. Determine the IC₅₀ value for this compound.

Visualization of Related Signaling and Experimental Workflows

Reserpine's Mechanism of Action

Reserpine acts by irreversibly inhibiting VMAT2, which is responsible for transporting monoamines (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles. This leads to the depletion of monoamines from nerve terminals.

Caption: Hypothetical mechanism of action for this compound, based on reserpine's inhibition of VMAT2.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for assessing the pharmacokinetic profile of a novel compound like this compound is outlined below.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The provided application notes and protocols offer a starting point for the preclinical evaluation of the hypothetical compound, this compound, based on data from related indole alkaloids. It is imperative that researchers conduct thorough physicochemical characterization and preliminary in vitro and in vivo toxicity studies before proceeding with more extensive pharmacological investigations. The development of any new chemical entity requires a cautious and iterative approach to ensure safety and to accurately characterize its biological activity.

References

Application Note and Protocols for Bishomoreserpine Analytical Standards and Quantification

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of analytical standards and the quantification of bishomoreserpine, a reserpine analog. While specific validated methods for this compound are not widely published, this guide extrapolates from established analytical techniques for related Rauwolfia alkaloids, such as reserpine, to propose a robust framework for its analysis.[1][2] The protocols herein describe the extraction from natural sources, purification, and subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), along with methods for structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. All proposed methods require validation for accuracy, precision, linearity, and sensitivity.

This compound Analytical Standards

Analytical standards are highly purified compounds essential for the accurate identification and quantification of substances.[3] A certified this compound analytical standard is crucial for developing and validating any quantitative assay.

1.1. Sourcing and Handling of Primary Standards:

-

Procurement: A primary reference standard of this compound (CAS No. 5700-94-7) should be obtained from a reputable supplier of certified reference materials.[1]

-

Certificate of Analysis (CoA): The standard must be accompanied by a CoA detailing its purity, identity, and storage conditions.

-

Storage: Store the standard as recommended on the CoA, typically in a cool, dark, and dry environment to prevent degradation.

1.2. Preparation of Stock and Working Solutions:

-

Primary Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound reference standard using a calibrated analytical balance.

-

Dissolve the weighed standard in a suitable solvent, such as methanol or a dimethyl sulfoxide (DMSO)-methanol mixture, in a 10 mL Class A volumetric flask.[4]

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Store the stock solution in an amber vial at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent (e.g., methanol:water 50:50 v/v).

-

These solutions will be used to construct the calibration curve for quantification.

-

Extraction of this compound from Rauwolfia Species

The following is a general protocol for the extraction of alkaloids from Rauwolfia plant material, which can be adapted for this compound. The efficiency of this extraction for this compound specifically would need to be optimized.

2.1. Protocol for Soxhlet Extraction:

-

Sample Preparation: Air-dry the root or leaf material of the Rauwolfia plant and grind it into a fine powder.

-

Extraction:

-

Place approximately 20 g of the powdered plant material into a cellulose thimble.

-

Position the thimble in a Soxhlet extractor.

-

Add 250 mL of methanol or ethanol to the round-bottom flask.

-

Heat the solvent to its boiling point and perform the extraction for 6-8 hours.

-

-

Concentration:

-

After extraction, concentrate the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in 100 mL of 2% sulfuric acid.

-

Filter the solution to remove non-alkaloidal components.

-

Basify the acidic solution to a pH of 9-10 with ammonium hydroxide.

-

Perform a liquid-liquid extraction with chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic layers and evaporate to dryness to yield the enriched alkaloid fraction.

-

Caption: Workflow for the extraction and purification of alkaloids from Rauwolfia species.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices.

3.1. Proposed HPLC-MS/MS Method:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |